molecular formula C11H10O3 B3381896 6-methyl-2H-chromene-3-carboxylic acid CAS No. 28339-81-3

6-methyl-2H-chromene-3-carboxylic acid

Cat. No.: B3381896
CAS No.: 28339-81-3
M. Wt: 190.19 g/mol
InChI Key: IOBSSLHZLHJYAQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 6-methyl-2H-chromene-3-carboxylic acid is pancreatic lipase (PL) . Pancreatic lipase is a key enzyme in the digestive system, responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body.

Mode of Action

This compound interacts with pancreatic lipase, inhibiting its activity This interaction likely involves the compound binding to the active site of the enzyme, preventing it from catalyzing the breakdown of fats

Result of Action

The inhibition of pancreatic lipase by this compound can lead to a reduction in the digestion and absorption of dietary fats . This can result in a decrease in the amount of fat stored in the body, potentially leading to weight loss.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde with methyl vinyl ketone in the presence of a base, followed by oxidation to form the desired chromene structure . Another approach includes the use of rhodium(III)-catalyzed redox-neutral cascade C-H activation and [3+3] annulation of N-phenoxyacetamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromene derivatives .

Scientific Research Applications

6-methyl-2H-chromene-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBSSLHZLHJYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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